
N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea
Overview
Description
N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea, also known as NAMU, is a synthetic compound that has been widely used in scientific research. This compound is a member of the urea family and is known for its ability to inhibit the activity of certain enzymes.
Mechanism of Action
N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea acts as a competitive inhibitor of PDE5 by binding to its active site. This prevents the enzyme from hydrolyzing cGMP, leading to increased levels of cGMP in the body. The increased levels of cGMP lead to relaxation of smooth muscles and increased blood flow.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been shown to have several biochemical and physiological effects. It can increase the levels of cGMP, which leads to vasodilation and increased blood flow. This property has been used in the treatment of erectile dysfunction and pulmonary arterial hypertension. N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea has several advantages for lab experiments. It is a highly selective inhibitor of PDE5 and does not affect other PDE isoforms. It has been extensively studied and its mechanism of action is well understood. However, N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural compounds. It may also have off-target effects that are not fully understood.
Future Directions
For the study of N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea include the development of new inhibitors of PDE5 and the study of its anti-inflammatory and anti-oxidant properties.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been extensively used in scientific research as an inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that plays a key role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea can increase the levels of cGMP, which in turn leads to relaxation of smooth muscles and increased blood flow. This property of N-(3-acetylphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been used in the treatment of erectile dysfunction and pulmonary arterial hypertension.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-methyl-2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-6-7-14(15(8-10)19(22)23)18-16(21)17-13-5-3-4-12(9-13)11(2)20/h3-9H,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQXTAMELOOULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



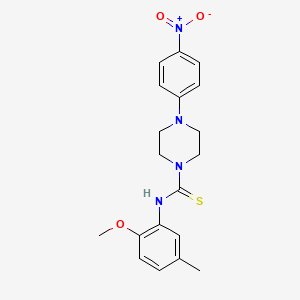
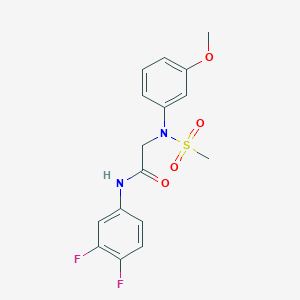
![4-[(4-chlorophenyl)amino]-4-oxo-3-(1-pyrrolidinyl)butanoic acid](/img/structure/B4131881.png)
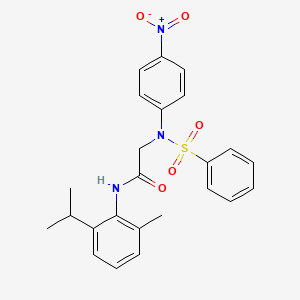
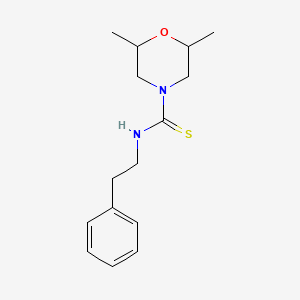
![2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131896.png)
![7-chloro-4-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B4131897.png)
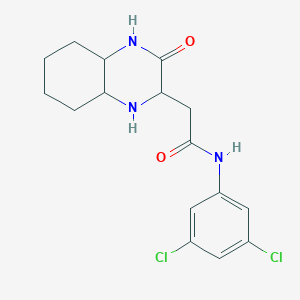
![4-(3-hydroxy-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4131907.png)
![5-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-1,3-diethyl-2,4-imidazolidinedione](/img/structure/B4131918.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131919.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4131920.png)

